molecular formula C6H7N3O3S B15081778 Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate CAS No. 85153-51-1

Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate

Cat. No.: B15081778
CAS No.: 85153-51-1
M. Wt: 201.21 g/mol
InChI Key: PLRLPASADYABSQ-WTKPLQERSA-N
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Description

Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate (CAS: 85153-51-1) is a thiazole-based compound characterized by a 2-aminothiazole core substituted with a hydroxyimino group and a methyl ester moiety. Its molecular formula is C₇H₈N₃O₃S, with a molar mass of 214.22 g/mol. This compound is synthesized via the alkolysis of mica ester (S-2-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxycarbonylmethoxyiminothioacetate) in methanol under controlled pH conditions, yielding light-yellow crystals .

Structurally, the molecule features a planar thiazole ring (S1/N1/C1–C3) and two methyl ester groups oriented at dihedral angles of ~87° relative to the thiazole plane. Intermolecular N–H⋯N, N–H⋯O, and C–H⋯O hydrogen bonds stabilize its crystal lattice, forming polymeric sheets . The hydroxyimino group (–N–OH) enhances hydrogen-bonding interactions, influencing solubility and reactivity.

This compound serves as a critical intermediate in synthesizing cephalosporin antibiotics, leveraging its reactive sites for further derivatization .

Properties

CAS No.

85153-51-1

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate

InChI

InChI=1S/C6H7N3O3S/c1-12-5(10)4(9-11)3-2-13-6(7)8-3/h2,11H,1H3,(H2,7,8)/b9-4-

InChI Key

PLRLPASADYABSQ-WTKPLQERSA-N

Isomeric SMILES

COC(=O)/C(=N\O)/C1=CSC(=N1)N

Canonical SMILES

COC(=O)C(=NO)C1=CSC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate typically involves the reaction of appropriate thiazole precursors with methylating agents under controlled conditions. One common method includes the reaction of 2-amino-4-thiazolecarboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an antitumor and cytotoxic agent.

    Industry: Utilized in the development of biocides, fungicides, and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to derivatives with variations in ester groups, substituents, and stereochemistry (Table 1).

Table 1: Comparative Analysis of Methyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate and Analogues
Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Properties/Applications CAS Number
This compound Methyl ester, hydroxyimino group C₇H₈N₃O₃S 214.22 Cephalosporin intermediate; hydrogen-bonding lattice 85153-51-1
Ethyl 2-amino-alpha-(hydroxyimino)thiazol-4-acetate Ethyl ester instead of methyl C₈H₁₀N₃O₃S 228.25 Higher lipophilicity; pharmaceutical intermediate 64485-82-1
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate Methoxyimino (–N–OCH₃) instead of hydroxyimino C₇H₈N₃O₃S 214.22 Reduced hydrogen bonding; altered metabolic stability 259654-73-4
(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid tert-Butyl ester, carboxylic acid C₁₂H₁₆N₃O₅S 313.34 Bulky tert-butyl group; improved solubility in organic solvents 118452-04-3

Structural and Spectroscopic Insights

  • X-ray crystallography reveals distinct dihedral angles between the thiazole ring and ester groups (87.33° and 87.18°), contributing to its planar geometry .
  • FT-IR and NMR data confirm the presence of characteristic functional groups, such as the hydroxyimino N–O stretch (~1630 cm⁻¹) and ester carbonyl signals (~170 ppm in ¹³C NMR) .

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